

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS number and identifiers.

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Compound of Interest

Compound Name: 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

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An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Introduction

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a complex organic molecule featuring a central 1,3-dioxane ring linking a butyl group and a cyanophenyl group. This unique structure positions it as a valuable intermediate and building block in various fields of chemical synthesis, including medicinal chemistry and materials science. The benzonitrile moiety is a common pharmacophore and a precursor to other functional groups, while the substituted dioxane ring can introduce specific stereochemistry and conformational rigidity. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a detailed synthetic pathway, and potential applications for professionals in research and development.

Compound Identification and Properties

Precise identification is critical for regulatory compliance, procurement, and scientific documentation. **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile** is identified by several key numbers and notations. It is important to note that different CAS numbers may refer to the mixture of stereoisomers or a specific isomer, such as the trans configuration.

Chemical Identifiers

Identifier	Value	Source
Primary CAS Number	74800-54-7	AbacipharmTech, BLDpharm[1][2]
CAS Number (trans-isomer)	74240-65-6	U.S. Environmental Protection Agency[3]
IUPAC Name	4-(5-butyl-1,3-dioxan-2-yl)benzonitrile	PubChem[4]
Molecular Formula	C ₁₅ H ₁₉ NO ₂	PubChem[4]
InChI	InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3	PubChem[4]
InChIKey	ZCZHIMLDHBRGMF-UHFFFAOYSA-N	PubChem[4]
Canonical SMILES	CCCCC1COC(OC1)C2=CC=C(C=C2)C#N	PubChem[4]
Synonyms	4-(trans-5-Butyl-1,3-dioxan-2-yl)benzonitrile, 4-(5-Butyl-[1][4]dioxan-2-yl)-benzonitrile	PubChem, U.S. Environmental Protection Agency[3][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications.

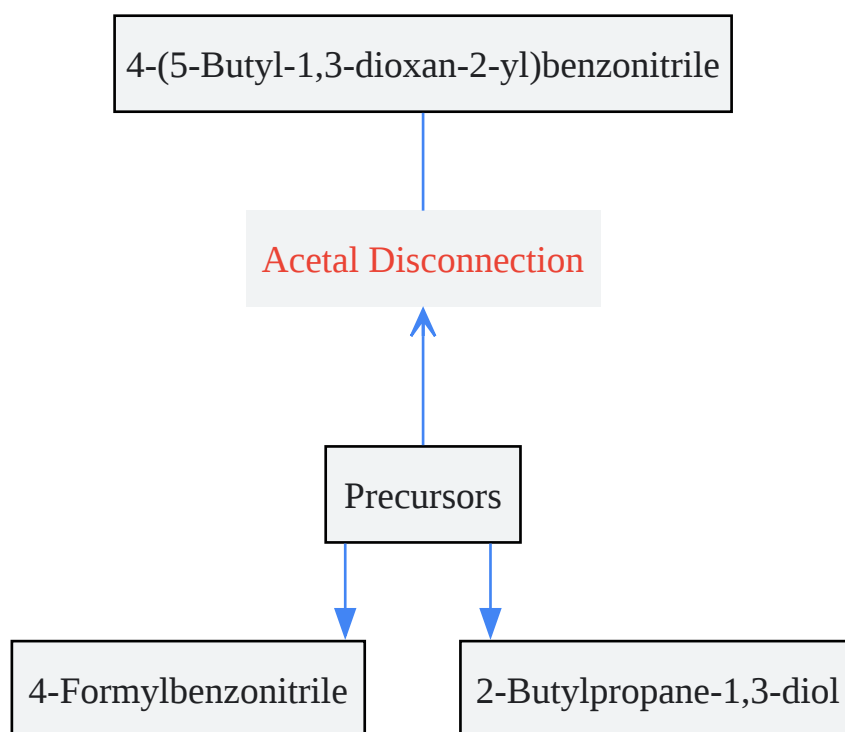
Property	Value	Source
Molar Mass	245.32 g/mol	PubChem[4]
Monoisotopic Mass	245.141578849 Da	PubChem[4]
Appearance	Powder (predicted)	Sigma-Aldrich (for analogous compounds)
XlogP	3.3	PubChem[4]
Hydrogen Bond Donor Count	0	PubChem[4]
Hydrogen Bond Acceptor Count	3	PubChem[4]

Synthesis and Mechanism

The synthesis of **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile** is not extensively detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on fundamental organic chemistry principles, specifically the formation of an acetal from an aldehyde and a diol.

Retrosynthetic Analysis

A retrosynthetic approach reveals that the target molecule can be disconnected at the acetal carbon-oxygen bonds. This points to two key precursors: 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde) and 2-butylpropane-1,3-diol.



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Retrosynthetic analysis of the target molecule.

Precursor Synthesis: 2-Butylpropane-1,3-diol

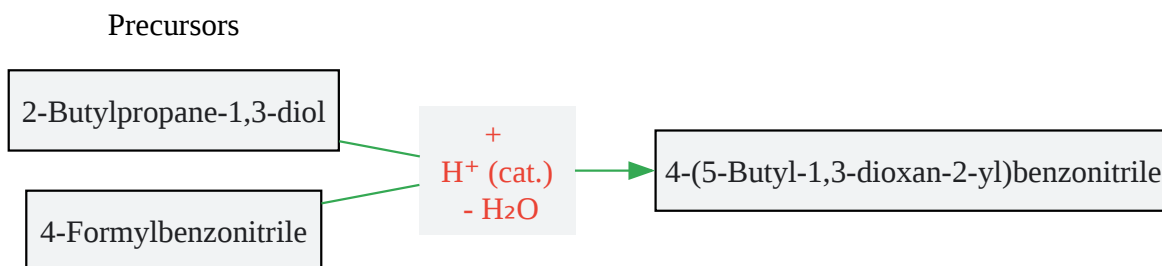
The diol precursor, 2-butylpropane-1,3-diol, can be synthesized via a base-catalyzed aldol condensation between valeraldehyde (pentanal) and formaldehyde, followed by a reduction step. This is analogous to established methods for producing similar 2,2-dialkyl-1,3-propanediols.[5]

Step 1: Aldol Condensation Valeraldehyde reacts with formaldehyde in the presence of a base (e.g., NaOH) to form an intermediate aldol adduct.

Step 2: Cannizzaro-type Reduction In the presence of excess formaldehyde and a strong base, the intermediate aldehyde is reduced to the corresponding primary alcohol, while formaldehyde is oxidized to formate. This crossed Cannizzaro reaction is a classic method for this type of transformation.

Final Synthetic Step: Acetal Formation

The core of the synthesis involves the acid-catalyzed reaction between 4-formylbenzonitrile and 2-butylpropane-1,3-diol to form the 1,3-dioxane ring. This reaction is typically performed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), and involves the removal of water to drive the equilibrium towards the product.



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Forward synthesis workflow via acetal formation.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis methodologies for acetal formation.

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), 2-butylpropane-1,3-diol (1.1 eq), and a suitable solvent such as toluene.
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).
- **Reaction Execution:** Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile**.

Potential Applications in Research and Drug Development

While specific applications for this molecule are not widely documented, its structural components suggest significant potential in several areas:

- Medicinal Chemistry: The benzonitrile group is a versatile functional group in drug design. It can act as a bioisostere for other groups, participate in hydrogen bonding, and serve as a synthetic handle for creating more complex derivatives.^[6] The overall lipophilicity and shape conferred by the butyl-dioxane portion can be tuned to optimize binding affinity and pharmacokinetic properties of a lead compound.
- Materials Science: Compounds with rigid cores and polar terminal groups, such as the cyanophenyl group, are foundational to the development of liquid crystals. The specific stereochemistry of the dioxane ring (cis/trans isomers) can significantly influence the mesophase properties and ordering of such materials.
- Intermediate for Novel Scaffolds: This molecule can serve as a protected form of 4-formylbenzonitrile. The dioxane acetal is stable under many reaction conditions but can be readily removed with aqueous acid, revealing the aldehyde for further transformations. This protecting group strategy is fundamental in multi-step organic synthesis.

Expected Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Based on the molecule's structure, the following spectral characteristics are expected:

- ^1H NMR: Signals would be expected in the aromatic region (7.5-7.8 ppm) for the protons on the benzonitrile ring, a singlet for the acetal proton (~5.5-6.0 ppm), multiplets for the protons on the dioxane ring (3.5-4.5 ppm), and signals in the aliphatic region (0.8-1.6 ppm) for the butyl chain protons.

- ¹³C NMR: Characteristic peaks would include the nitrile carbon (~118 ppm), the quaternary aromatic carbon attached to the nitrile (~112 ppm), other aromatic carbons (128-135 ppm), the acetal carbon (~100 ppm), carbons of the dioxane ring (~70 ppm), and the carbons of the butyl chain (14-35 ppm).
- IR Spectroscopy: Key absorption bands would be observed for the C≡N stretch (~2230 cm⁻¹), C-O stretches of the acetal (~1100-1200 cm⁻¹), aromatic C=C stretching, and aliphatic C-H stretching.
- Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 245.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₅H₁₉NO₂.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound is associated with the following hazard:

- H413: May cause long-lasting harmful effects to aquatic life.[4]

Precautionary Measures: Users should employ standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood. Avoid release to the environment and dispose of the chemical in accordance with local, state, and federal regulations.[4]

Conclusion

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a compound with significant untapped potential. Its synthesis is achievable through well-established organic reactions, making it an accessible building block for advanced applications. For researchers in drug discovery, the molecule offers a unique scaffold combining a versatile benzonitrile moiety with a tunable lipophilic dioxane group. In materials science, it presents possibilities for the development of novel liquid crystals and other functional materials. This guide provides the foundational technical knowledge necessary for scientists to procure, synthesize, and effectively utilize this compound in their research endeavors.

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